molecular formula C12H18N2O2 B2380619 N-[(2S)-1-Oxo-1-piperidin-1-ylpropan-2-yl]but-2-ynamide CAS No. 2411177-47-2

N-[(2S)-1-Oxo-1-piperidin-1-ylpropan-2-yl]but-2-ynamide

Cat. No.: B2380619
CAS No.: 2411177-47-2
M. Wt: 222.288
InChI Key: ULXVGTQWGHVRIE-JTQLQIEISA-N
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Description

N-[(2S)-1-Oxo-1-piperidin-1-ylpropan-2-yl]but-2-ynamide is a compound that belongs to the class of ynamides, which are characterized by the presence of a nitrogen atom adjacent to a carbon-carbon triple bond. Ynamides are known for their unique reactivity and versatility in organic synthesis, making them valuable building blocks for the construction of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-Oxo-1-piperidin-1-ylpropan-2-yl]but-2-ynamide can be achieved through various methods. One common approach involves the use of trichloroethene as an inexpensive two-carbon synthon. The reaction typically proceeds under mildly basic conditions, where the addition of an amide to dichloroacetylene leads to the formation of a dichloroenamide intermediate. This intermediate can then be converted to the desired ynamide via elimination .

Industrial Production Methods

Industrial production of ynamides, including this compound, often involves scalable one-step synthetic methods from inexpensive starting materials. These methods are designed to be cost-effective and efficient, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-Oxo-1-piperidin-1-ylpropan-2-yl]but-2-ynamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like trifluoromethanesulfonic acid (TfOH) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve mild to moderate temperatures and appropriate solvents .

Major Products Formed

The major products formed from these reactions include keteniminium ions, amines, and various substituted ynamides. The specific products depend on the reaction conditions and the reagents used .

Scientific Research Applications

N-[(2S)-1-Oxo-1-piperidin-1-ylpropan-2-yl]but-2-ynamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[(2S)-1-Oxo-1-piperidin-1-ylpropan-2-yl]but-2-ynamide involves the formation of highly reactive intermediates, such as keteniminium ions, through protonation or other activation processes. These intermediates can then participate in various chemical reactions, leading to the formation of new bonds and complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(2S)-1-Oxo-1-piperidin-1-ylpropan-2-yl]but-2-ynamide include other ynamides with different substituents on the nitrogen or the carbon-carbon triple bond. Examples include this compound derivatives with various alkyl or aryl groups .

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for the synthesis of complex molecules and for exploring new chemical transformations .

Properties

IUPAC Name

N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-3-7-11(15)13-10(2)12(16)14-8-5-4-6-9-14/h10H,4-6,8-9H2,1-2H3,(H,13,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXVGTQWGHVRIE-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(C)C(=O)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC(=O)N[C@@H](C)C(=O)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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